An In-Depth Technical Guide to the Physicochemical Characterization of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl
An In-Depth Technical Guide to the Physicochemical Characterization of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Pyrrolidinol Derivative
In the realm of medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone, offering a versatile three-dimensional framework for novel therapeutics.[1] The specific compound, 3-(4-chlorophenyl)pyrrolidin-3-ol HCl, presents as a promising, yet sparsely documented, entity. A thorough investigation of its physicochemical properties is paramount to unlocking its therapeutic potential and ensuring a streamlined development pathway.
This guide provides a comprehensive framework for the physicochemical characterization of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl. It is important to note that as of the writing of this document, detailed experimental data for this specific compound (CAS 67466-40-4) is not extensively available in peer-reviewed literature. Therefore, this guide will utilize a dual approach: outlining the essential characterization workflow for the target compound and supplementing these protocols with data from a closely related and well-characterized analog, 3-(4-chlorophenyl)-5-methylpyrrolidin-3-ol HCl (CAS 67466-45-9), to provide concrete examples and practical insights. This methodology ensures a robust and scientifically grounded exploration of the core physicochemical attributes that govern the behavior of this class of molecules.
Structural Identity and Verification: The Foundation of Characterization
The initial and most critical step is the unambiguous confirmation of the chemical structure of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl. This establishes the foundational identity of the active pharmaceutical ingredient (API).
Core Structural Attributes
The target molecule is comprised of a pyrrolidine ring, a hydroxyl group at the 3-position, and a 4-chlorophenyl substituent also at the 3-position. The hydrochloride salt is formed by the protonation of the pyrrolidine nitrogen.
| Property | Value (for C10H13Cl2NO) | Source |
| CAS Number | 67466-40-4 | ChemicalBook[2] |
| Molecular Formula | C10H13Cl2NO | ChemicalBook[2] |
| Molecular Weight | 234.12 g/mol | ChemicalBook[2] |
Illustrative Data from a Closely Related Analog: 3-(4-chlorophenyl)-5-methylpyrrolidin-3-ol HCl
| Property | Value (for C11H15Cl2NO) | Source |
| CAS Number | 67466-45-9 | PubChem[3] |
| Molecular Formula | C11H15Cl2NO | PubChem[3] |
| Molecular Weight | 248.15 g/mol | PubChem[3] |
| IUPAC Name | 3-(4-chlorophenyl)-5-methylpyrrolidin-3-ol;hydrochloride | PubChem[3] |
Experimental Workflow for Structural Elucidation
A multi-technique approach is essential for irrefutable structural confirmation.
Caption: Workflow for Structural Confirmation.
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¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would correspond to the aromatic protons of the chlorophenyl group, the methylene protons of the pyrrolidine ring, and the hydroxyl proton.
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¹³C NMR: Reveals the number of unique carbon environments. Key signals would include those from the aromatic ring, the quaternary carbon at the 3-position, and the methylene carbons of the pyrrolidine ring.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which should be consistent with the calculated mass of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.
IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the protonated amine, C-H stretches of the aromatic and aliphatic portions, and the C-Cl stretch of the chlorophenyl group.
Purity Assessment: Quantifying the API
Ensuring the purity of the API is a critical aspect of drug development, as impurities can affect both efficacy and safety.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse for purity analysis of small molecules. A validated HPLC method is essential for separating the main component from any potential impurities, such as starting materials, by-products, or degradation products.
Protocol for HPLC Method Development:
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Column Selection: A C18 column is a common starting point for molecules of this polarity.
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Mobile Phase Screening: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape for the amine-containing analyte.
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Wavelength Selection: The UV detection wavelength should be set at the λmax of the 4-chlorophenyl chromophore to maximize sensitivity.
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Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Residual Solvents: Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (FID) or mass spectrometry (MS) detector is used to identify and quantify any residual solvents from the synthesis and purification process.
Inorganic Impurities
Analysis for heavy metals and other inorganic impurities should be performed using techniques such as inductively coupled plasma-mass spectrometry (ICP-MS).
Solid-State Characterization: Understanding the Material's Form
The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability.
Caption: Solid-State Characterization Workflow.
Crystallinity: X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for determining the crystallinity of the API. A crystalline solid will produce a distinct diffraction pattern of sharp peaks, while an amorphous material will show a broad halo. XRPD is also crucial for identifying different polymorphic forms.
Thermal Properties: DSC and TGA
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Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature (for amorphous materials), and to detect polymorphic transitions.
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Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and to determine the temperature at which the compound begins to decompose.
Hygroscopicity: Dynamic Vapor Sorption (DVS)
DVS analysis measures the uptake and loss of water vapor by the sample as a function of relative humidity. This is critical for understanding the material's physical stability under different storage conditions and its potential to deliquesce.
Solubility and Dissolution: Key Determinants of Bioavailability
The solubility of an API is a critical factor influencing its absorption and bioavailability.
Aqueous Solubility
The solubility of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl should be determined in various aqueous media, including:
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Purified water
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pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract
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Biorelevant media (e.g., FaSSIF, FeSSIF)
Protocol for Equilibrium Solubility Determination:
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Add an excess of the API to the desired solvent in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
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Filter the suspension to remove undissolved solids.
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Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV.
pKa Determination
The pKa of the protonated pyrrolidine nitrogen is a key parameter that influences solubility as a function of pH. It can be determined by potentiometric titration or by UV-spectrophotometry in buffers of varying pH.
Lipophilicity: LogP/LogD
The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of the compound's lipophilicity. This property is crucial for predicting its absorption and distribution characteristics. The shake-flask method or chromatographic methods can be used for its determination.
Stability Profile: Ensuring Product Quality Over Time
A comprehensive stability testing program is essential to determine the shelf-life of the API and to identify potential degradation pathways.
Solid-State Stability
The API should be subjected to accelerated stability studies under various conditions of temperature and humidity (e.g., 40 °C/75% RH) as per ICH guidelines. Samples should be analyzed at predetermined time points for appearance, purity (by HPLC), and solid-form changes (by XRPD).
Solution-State Stability
The stability of the API in solution should be evaluated under various conditions, including different pH values and exposure to light (photostability). This helps to identify potential degradation products and to establish suitable formulation conditions.
Conclusion: A Roadmap for Development
The physicochemical characterization of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl is a multifaceted endeavor that provides the critical data necessary for informed decision-making throughout the drug development process. By systematically evaluating its identity, purity, solid-state properties, solubility, and stability, researchers can build a comprehensive understanding of this promising molecule. While a data gap currently exists for the target compound, the methodologies and illustrative data from its close analog presented in this guide offer a robust roadmap for its complete and thorough characterization. This diligent and scientifically rigorous approach is the bedrock upon which successful therapeutic development is built.
References
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PubChem. 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol--hydrogen chloride (1/1). [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
